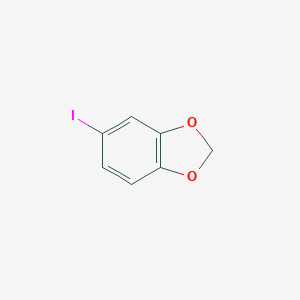

1-Iodo-3,4-methylenedioxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMCBIXYIYQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207491 | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-51-7 | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,4-methylenedioxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-3,4-methylenedioxybenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is an iodinated aromatic heterocyclic organic compound. Its chemical structure, featuring a benzodioxole ring substituted with an iodine atom, makes it a versatile synthetic intermediate in the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic and imaging agents, with a focus on its role in the synthesis of novel compounds targeting the central nervous system.

Chemical and Physical Properties

This compound is a brown oil at room temperature.[1][2] It is soluble in organic solvents such as chloroform and methanol.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5876-51-7 | [3] |

| Molecular Formula | C₇H₅IO₂ | [3] |

| Molecular Weight | 248.02 g/mol | [3] |

| Appearance | Brown Oil | [1][2] |

| Boiling Point | 94 °C | [1][2] |

| Density | 1.91 g/cm³ | [1][2] |

| Flash Point | 111 °C | [1][2] |

| Solubility | Soluble in Chloroform, Methanol | [1][2] |

| Storage Temperature | 2-8°C (protect from light) | [1][2] |

Spectral Data

¹H NMR (400 MHz, CDCl₃): δ 5.96 (s, 2H), 6.59 (d, J = 8.0 Hz, 1H), 7.07-7.20 (m, 2H).[4]

¹³C NMR (100.6 MHz, CDCl₃): δ 82.3, 101.6, 110.6, 117.8, 130.8, 148.0, 148.8.[4]

Mass Spectrum (EI): m/z (%): 247.95 (100) [M]⁺.[4]

Infrared Spectrum: Available through the NIST WebBook.[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 1,3-benzodioxole.

Experimental Protocol

Materials:

-

1,3-Benzodioxole

-

N-Iodosuccinimide (NIS)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel

Procedure:

-

Under an argon atmosphere, a 1 L flask is charged with N-iodosuccinimide (14.8 g, 66.0 mmol), 1,3-benzodioxole (6.31 mL, 55.0 mmol), and acetic acid (470 mL).

-

The reaction mixture is stirred at room temperature for 65 hours.

-

Upon completion of the reaction, the acetic acid is removed by distillation under reduced pressure.

-

The residue is neutralized with a saturated aqueous sodium bicarbonate solution.

-

Aqueous sodium thiosulfate and chloroform are added to the mixture to separate the organic layer.

-

The aqueous layer is further extracted with chloroform.

-

The organic layers are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 5-iodo-1,3-benzodioxole as a colorless liquid (11.3 g, 45.7 mmol, 83% yield).[2]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds, including potential antiviral and antitumor agents.[2] Its utility stems from the reactivity of the carbon-iodine bond, which allows for the facile introduction of diverse functional groups through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Synthesis of SPECT Imaging Agents for the NMDA Receptor NR2B Subtype

A significant application of derivatives of this compound is in the development of radiolabeled ligands for in vivo imaging of specific receptor subtypes in the brain. The following section details the synthesis of radio-iodinated benzimidazoles as potential Single Photon Emission Computed Tomography (SPECT) imaging agents for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. While the specific synthesis starts from a benzyl iodide, this intermediate is readily accessible from this compound via subsequent reactions.

This protocol describes the synthesis of a key benzimidazole derivative, which can be radiolabeled for SPECT imaging.

Materials:

-

4-(4-iodobenzyl)piperidine (synthesized from 1-iodo-4-methylbenzene, a related starting material)

-

2-chloromethyl-5-methoxy-1H-benzimidazole

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Hydrobromic acid (HBr)

Procedure:

-

A mixture of 4-(4-iodobenzyl)piperidine, 2-chloromethyl-5-methoxy-1H-benzimidazole, and potassium carbonate in DMF is stirred at room temperature.

-

After the reaction is complete, the mixture is worked up to isolate the methoxy-protected benzimidazole derivative.

-

The methoxy group is then deprotected by heating with hydrobromic acid to yield the final product, 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol.[3]

Radiolabeling for SPECT Imaging:

The non-radioactive iodo-compound serves as a standard and precursor for the synthesis of the corresponding radio-iodinated SPECT imaging agent. The radiolabeling is typically achieved by isotopic exchange or by starting from a suitable precursor like a tributyltin derivative.[3]

Biological Evaluation:

The synthesized compounds are evaluated for their affinity and selectivity for the NR2B subtype of the NMDA receptor through in vitro binding assays using radiolabeled ligands like [³H]ifenprodil.[3] Promising candidates are then evaluated in vivo in animal models to determine their brain uptake and regional distribution.[3]

References

1-Iodo-3,4-methylenedioxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Iodo-3,4-methylenedioxybenzene

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and material science.

Core Properties

This compound, also known as 5-iodo-1,3-benzodioxole, is an organic compound with the molecular formula C₇H₅IO₂.[1][2][3][4] It is characterized by an iodine atom attached to a methylenedioxybenzene ring structure. This compound serves as a versatile synthetic intermediate in the preparation of more complex molecules.[1][2]

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₂ | [1][2][3][4] |

| Molecular Weight | 248.02 g/mol | [1][2][4] |

| CAS Number | 5876-51-7 | [1][2][3][4] |

| Boiling Point | 94 °C | [5] |

| Density | 1.91 g/cm³ | [5] |

| Flash Point | 111 °C | [5] |

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions. A common method involves the direct iodination of 1,3-benzodioxole.

Synthesis from 1,3-Benzodioxole

Objective: To synthesize 5-iodo-1,3-benzodioxole from 1,3-benzodioxole.

Materials:

-

N-iodosuccinimide (66.0 mmol, 14.8 g)

-

1,3-benzodioxole (55.0 mmol, 6.31 mL)

-

Acetic acid (470 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

-

1 L flask

-

Stirring apparatus

-

Distillation apparatus

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Under an argon atmosphere, add N-iodosuccinimide (14.8 g), 1,3-benzodioxole (6.31 mL), and acetic acid (470 mL) to a 1 L flask.[6]

-

Stir the reaction mixture at room temperature for 65 hours.[6]

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[6]

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution.[6]

-

Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic layer.[6]

-

Extract the aqueous layer again with chloroform.[6]

-

Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by silica gel column chromatography using hexane as the eluent.[6]

Expected Outcome: The purification should yield 5-iodo-1,3-benzodioxole as a colorless liquid (11.3 g, 45.7 mmol, 83% yield).[6]

Applications in Synthesis

This compound is a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the iodine substituent, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This makes it an important precursor for antiviral and antitumor agents.[1][6][7]

Caption: Synthetic utility of this compound.

References

- 1. Buy this compound | 5876-51-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 5876-51-7 [chemicalbook.com]

- 7. cenmed.com [cenmed.com]

An In-Depth Technical Guide to 5-Iodo-1,3-benzodioxole: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole (also known as methylenedioxybenzene), is a versatile organic compound with applications in synthetic chemistry and potential relevance in drug discovery. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active molecules.[1][2] The introduction of an iodine atom onto this scaffold provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Iodo-1,3-benzodioxole, detailed experimental protocols, and visualizations to aid in its application in research and development.

Chemical and Physical Properties

5-Iodo-1,3-benzodioxole is a liquid at room temperature.[3][4] Key identifying and physical data are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-iodo-1,3-benzodioxole |

| CAS Number | 5876-51-7 |

| Molecular Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol [3][5] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)I |

| InChI Key | NMMCBIXYIYQHCP-UHFFFAOYSA-N[3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Liquid | [3][4] |

| Boiling Point | 94 °C at 1 mmHg | [5] |

| Density | 1.91 g/mL | [5] |

| Melting Point | Not applicable | [5] |

| Solubility | While quantitative data for 5-Iodo-1,3-benzodioxole is not readily available, related benzodioxole compounds exhibit moderate polarity and tend to be more soluble in organic solvents like ethanol and chloroform, with lower solubility in water.[6] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P273: Avoid release to the environment |

| H318: Causes serious eye damage | P280: Wear protective gloves/ eye protection/ face protection |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |

| H412: Harmful to aquatic life with long lasting effects | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ physician. |

This information is based on available safety data sheets and should be used to inform a comprehensive risk assessment before handling.[3]

Spectroscopic Data

Detailed experimental spectra for 5-Iodo-1,3-benzodioxole are not widely published. The following are predicted interpretations based on the analysis of related compounds and general principles of spectroscopy.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Iodo-1,3-benzodioxole is expected to show three signals in the aromatic region and one signal for the methylenedioxy protons.

-

Aromatic Protons (3H): The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The iodine atom will influence the chemical shifts of the adjacent protons.

-

Methylenedioxy Protons (2H): The two protons of the -OCH₂O- group will likely appear as a singlet around δ 5.9-6.1 ppm.

13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to display six distinct signals corresponding to the seven carbon atoms, with two carbons of the benzene ring being chemically equivalent by symmetry.

-

Aromatic Carbons (5 signals): The five distinct aromatic carbons will have chemical shifts in the range of δ 100-150 ppm. The carbon atom bonded to the iodine will be significantly shifted.

-

Methylenedioxy Carbon (1 signal): The carbon of the -OCH₂O- group is expected to have a chemical shift around δ 101-102 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching (of the dioxole ring): Around 2900-3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching (ether linkage): Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the dioxole ring.

-

C-I stretching: Typically appears in the fingerprint region, below 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 248, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of an iodine atom ([M-I]⁺ at m/z = 121) and potentially fragmentation of the dioxole ring.

Experimental Protocols

Synthesis of 5-Iodo-1,3-benzodioxole

This proposed synthesis involves the direct iodination of 1,3-benzodioxole.

Caption: Proposed workflow for the synthesis of 5-Iodo-1,3-benzodioxole.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: To this solution, add elemental iodine (I₂). Slowly add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid (HNO₃), to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species required for aromatic iodination.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into water. To remove any unreacted iodine, wash the aqueous mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-Iodo-1,3-benzodioxole by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified final product, highlighting the key stages and their purposes.

Caption: Logical flow of the synthesis and purification process.

Signaling Pathways and Biological Activity

While specific studies on the biological activity and signaling pathway involvement of 5-Iodo-1,3-benzodioxole are limited, the broader class of 1,3-benzodioxole derivatives has been investigated for various therapeutic applications. These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] For instance, some 1,3-benzodioxole derivatives have been designed as auxin receptor agonists, playing a role in plant growth regulation by influencing auxin signaling pathways.[1] The iodine atom in 5-Iodo-1,3-benzodioxole can serve as a valuable tool for developing radiolabeled ligands to probe these or other biological pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

5-Iodo-1,3-benzodioxole is a key synthetic intermediate with well-defined physical properties. Although detailed spectroscopic and solubility data are not extensively documented in publicly available literature, this guide provides a solid foundation based on the analysis of related compounds and established chemical principles. The provided experimental workflow offers a practical starting point for its synthesis and purification. Further investigation into the biological activities of 5-Iodo-1,3-benzodioxole is a promising area for future research, particularly in the development of novel therapeutic agents and molecular probes.

References

- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. rsc.org [rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rsc.org [rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

Spectral Analysis of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core spectral characteristics, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar small molecules.

Core Spectral Data

The structural identity of this compound (also known as 5-iodobenzo[d][1][2]dioxole) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅IO₂[3][4] |

| Molecular Weight | 248.02 g/mol [4] |

| CAS Number | 5876-51-7[3] |

| Appearance | Brown Oil[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.07 | m | 2H | Ar-H |

| 6.59 | d, J=8.0 Hz | 1H | Ar-H |

| 5.96 | s | 2H | O-CH ₂-O |

¹³C NMR (100.6 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 148.8 | C -O |

| 148.0 | C -O |

| 130.8 | Ar-C H |

| 117.8 | Ar-C H |

| 110.6 | Ar-C H |

| 101.6 | O-C H₂-O |

| 82.3 | C -I |

Data sourced from supporting information for an article by Ma, R., et al.[6]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound reveals key functional groups present in the molecule. The data is compiled by the NIST Mass Spectrometry Data Center.[3]

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1480 | Aromatic C=C ring stretch |

| ~1250, ~1040 | C-O (ether) stretch |

| ~930 | O-CH₂-O bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of the compound.

| m/z Value | Interpretation |

| 248 | Molecular ion [M]⁺[7] |

| 247 | [M-H]⁺ |

| 121 | Fragment ion, loss of I |

| 91 | Fragment ion |

| 63 | Fragment ion[7] |

Data sourced from NIST and John Wiley & Sons, Inc.[7]

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data presented above.

Synthesis of this compound

A common synthetic route involves the direct iodination of 1,3-benzodioxole.[5]

-

Reaction Setup: To a 1 L flask under an argon atmosphere, add 1,3-benzodioxole (55.0 mmol), N-iodosuccinimide (66.0 mmol), and acetic acid (470 mL).[5]

-

Reaction Execution: Stir the reaction mixture at room temperature for 65 hours.[5]

-

Workup:

-

Purification:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral window and a longer relaxation delay (e.g., 2 seconds).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) plates. For gas-phase analysis, the sample is introduced into a gas cell.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a small molecule like this compound.

Caption: A generalized workflow for the synthesis, spectral acquisition, and structural elucidation of a small molecule.

Benzodioxole Involvement in Auxin Signaling

Derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists.[1][8] The following diagram depicts a simplified auxin signaling pathway, where such compounds could potentially interact.

Caption: Simplified auxin signaling pathway, a target for some benzodioxole derivatives.

References

- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 5876-51-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1-Iodo-3,4-methylenedioxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-Iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document details the spectral data, experimental protocols, and structural assignments to aid in the characterization and utilization of this compound.

Molecular Structure and Atom Numbering

This compound, also known as 5-iodobenzo[d][1][2]dioxole, possesses a bicyclic aromatic structure with an iodine substituent. The standardized atom numbering for NMR spectral assignment is presented below.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methylenedioxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 - 7.07 | m | - | 2H | H-2, H-6 |

| 6.59 | d | 8.0 | 1H | H-5 |

| 5.96 | s | - | 2H | O-CH₂-O |

Table 1: ¹H NMR Spectral Data of this compound.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 148.8 | C-4 |

| 148.0 | C-3 |

| 130.8 | C-6 |

| 117.8 | C-2 |

| 110.6 | C-5 |

| 101.6 | O-CH₂-O |

| 82.3 | C-1 |

Table 2: ¹³C NMR Spectral Data of this compound.[1]

Experimental Protocol

The NMR spectra were acquired using the following experimental parameters:

-

Spectrometer: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer, while the ¹³C NMR spectrum was recorded on a 100.6 MHz spectrometer.[1]

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.[1]

-

Standard: Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts.

Spectral Interpretation and Logical Relationships

The assignments of the proton and carbon signals are based on their chemical shifts, multiplicities, and coupling constants, which are influenced by the electronic environment of each nucleus.

Caption: Logical workflow for the interpretation of NMR spectra of this compound.

The downfield chemical shifts of the aromatic protons and carbons are characteristic of their deshielded environment. The singlet at 5.96 ppm in the ¹H NMR spectrum is a distinctive feature of the two equivalent protons of the methylenedioxy group.[1] The iodine atom's electron-withdrawing and anisotropic effects influence the chemical shifts of the adjacent carbons and protons. Specifically, the carbon atom directly bonded to the iodine (C-1) is significantly shielded, appearing at a relatively upfield chemical shift of 82.3 ppm.[1] The doublet observed for H-5 is due to ortho-coupling with H-6, and the multiplet for H-2 and H-6 arises from their respective couplings within the aromatic spin system.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-3,4-methylenedioxybenzene

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 1-Iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Functional Groups

This compound (CAS No. 5876-51-7) possesses a molecular formula of C₇H₅IO₂ and a molecular weight of approximately 248.02 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with an iodine atom and a methylenedioxy group, forming a 1,3-benzodioxole moiety. The key functional groups influencing its IR spectrum are the aromatic C-H bonds, the C=C bonds of the benzene ring, the C-O-C ether linkages of the methylenedioxy group, and the C-I bond.

Infrared Spectrum Analysis

The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The gas-phase IR spectrum available from the NIST WebBook serves as a primary reference for this analysis.[3]

Quantitative Data Summary

The following table summarizes the major absorption bands observed in the gas-phase IR spectrum of this compound and their tentative assignments based on established correlation tables for aromatic compounds, ethers, and halogenated aromatics.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| ~2900 | Weak | CH₂ (methylenedioxy) asymmetric stretch |

| ~2780 | Weak | CH₂ (methylenedioxy) symmetric stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1485 | Strong | CH₂ scissoring (methylenedioxy) |

| ~1250 | Strong | Asymmetric C-O-C stretch (methylenedioxy) |

| ~1040 | Strong | Symmetric C-O-C stretch (methylenedioxy) |

| ~930 | Medium | O-CH₂-O bending |

| ~860-800 | Strong | C-H out-of-plane bending (oop) |

| Below 600 | Medium | C-I stretch |

Experimental Protocols

A standardized experimental protocol for obtaining the IR spectrum of this compound is crucial for reproducibility. The following outlines a general procedure for both gas-phase and solid-state analysis.

Gas-Phase Infrared Spectroscopy

The reference spectrum from NIST was obtained in the gas phase.[3] This method is suitable for volatile compounds.

Methodology:

-

Sample Preparation: A small amount of solid or liquid this compound is placed in a gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Vaporization: The cell is gently heated to vaporize the sample, ensuring the pressure remains within the optimal range for measurement.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR beam is passed through the gas cell, and the transmitted radiation is detected. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.

-

Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Solid-State Infrared Spectroscopy (KBr Pellet Method)

For non-volatile samples or to obtain a condensed-phase spectrum, the KBr pellet technique is commonly employed.

Methodology:

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in a sample holder within an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer is recorded. The IR spectrum of the sample pellet is then acquired.

-

Spectral Range: The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Logical Workflow for Spectral Analysis

The interpretation of an IR spectrum follows a logical progression from identifying key functional groups to fingerprinting the molecule. The following diagram illustrates this workflow.

References

- 1. cenmed.com [cenmed.com]

- 2. Buy this compound | 5876-51-7 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation of 1-Iodo-3,4-methylenedioxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-3,4-methylenedioxybenzene. An understanding of these fragmentation pathways is crucial for the structural elucidation and identification of this and related compounds in complex matrices, which is of significant interest in the fields of medicinal chemistry, toxicology, and drug development. This compound serves as a versatile synthetic intermediate in the preparation of various biologically active molecules.[1]

Core Data Summary

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of the aryl iodide and methylenedioxy functionalities. The quantitative data for the most significant peaks, based on the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, are summarized in the table below.[2][3]

| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |

| 248 | [C₇H₅IO₂]⁺• | C₇H₅IO₂ | 100 |

| 247 | [C₇H₄IO₂]⁺ | C₇H₄IO₂ | 40 |

| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ | 20 |

| 92 | [C₆H₄O]⁺• | C₆H₄O | 15 |

| 63 | [C₅H₃]⁺ | C₅H₃ | 45 |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

Fragmentation Pathways

The electron ionization of this compound leads to the formation of a molecular ion ([M]⁺•) at m/z 248. The subsequent fragmentation is primarily dictated by the lability of the carbon-iodine bond and rearrangements within the methylenedioxy ring.

The initial ionization event results in the formation of the molecular ion. A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form an [M-H]⁺ ion. The relatively weak C-I bond can also cleave, leading to the loss of an iodine radical. Furthermore, fragmentation of the methylenedioxy group can occur.

Formation of the [M-H]⁺ Ion (m/z 247): The peak at m/z 247 is attributed to the loss of a hydrogen radical from the molecular ion. This is a common fragmentation pattern for aromatic compounds, resulting in a stable even-electron ion.

Formation of the [C₇H₅O₂]⁺ Ion (m/z 121): The cleavage of the carbon-iodine bond results in the loss of an iodine radical (I•), leading to the formation of the 3,4-methylenedioxy-phenyl cation at m/z 121. The C-I bond is the weakest bond in the molecule, making this a favorable fragmentation pathway.

Formation of the [C₅H₃]⁺ Ion (m/z 63): The prominent peak at m/z 63 is likely formed through a series of neutral losses from the [C₇H₅O₂]⁺ ion. A plausible pathway involves the sequential loss of carbon monoxide (CO) and formaldehyde (CH₂O) or two molecules of carbon monoxide and dihydrogen (H₂), leading to the formation of the highly unsaturated and stable C₅H₃⁺ cation. The presence of a significant peak at m/z 63 is a common feature in the mass spectra of many benzene derivatives.

References

An In-depth Technical Guide to 5-Iodo-1,3-benzodioxole: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Iodo-3,4-methylenedioxybenzene, known formally by its IUPAC name, 5-iodo-1,3-benzodioxole . This compound is a key synthetic intermediate in organic chemistry, particularly valued for its role in the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and pharmacologically active molecules, making 5-iodo-1,3-benzodioxole a significant building block in medicinal chemistry and drug discovery. This guide will detail its physicochemical properties, provide in-depth experimental protocols for its synthesis and key reactions, and explore its relevance in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 5-iodo-1,3-benzodioxole is presented in the table below. The data has been compiled from various sources to provide a reliable reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | 5-iodo-1,3-benzodioxole | |

| Synonyms | This compound, 3,4-Methylenedioxyiodobenzene, 4-Iodo-1,2-(methylenedioxy)benzene | |

| CAS Number | 5876-51-7 | |

| Molecular Formula | C₇H₅IO₂ | |

| Molecular Weight | 248.02 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 94 °C @ 1 mmHg | |

| Density | 1.91 g/mL | |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and chloroform. Sparingly soluble in water.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of 5-iodo-1,3-benzodioxole and its application in two pivotal cross-coupling reactions are provided below. These protocols are intended to serve as a practical guide for researchers in a laboratory setting.

Synthesis of 5-Iodo-1,3-benzodioxole via Electrophilic Iodination

This protocol describes the direct iodination of 1,3-benzodioxole using iodine and a suitable oxidizing agent.

Materials:

-

1,3-benzodioxole

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 1,3-benzodioxole (1.0 eq) in methanol, add iodine (0.5 eq) and periodic acid (0.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-iodo-1,3-benzodioxole.

Suzuki-Miyaura Cross-Coupling Reaction with Phenylboronic Acid

This protocol outlines the palladium-catalyzed coupling of 5-iodo-1,3-benzodioxole with phenylboronic acid to form 5-phenyl-1,3-benzodioxole.

Materials:

-

5-iodo-1,3-benzodioxole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine 5-iodo-1,3-benzodioxole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-phenyl-1,3-benzodioxole.

Heck Reaction with Ethyl Acrylate

This protocol details the palladium-catalyzed reaction between 5-iodo-1,3-benzodioxole and ethyl acrylate to synthesize ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate.

Materials:

-

5-iodo-1,3-benzodioxole

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 5-iodo-1,3-benzodioxole (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and anhydrous DMF.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add triethylamine (1.5-2.0 eq) and ethyl acrylate (1.2-1.5 eq) via syringe.

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the desired product.

Applications in Drug Development and Signaling Pathways

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

A notable area of research is the modulation of the sirtuin family of proteins, particularly SIRT1, which is a key regulator of cellular processes including apoptosis, inflammation, and metabolism.[2][3] The activity of SIRT1 is linked to various signaling pathways, and its dysregulation is implicated in several diseases.

The following diagram illustrates a simplified overview of the SIRT1 signaling pathway and its role in cellular stress response, a pathway that can be modulated by small molecules, including derivatives of 1,3-benzodioxole.

References

Mechanism of electrophilic iodination of 1,2-methylenedioxybenzene

An In-depth Technical Guide to the Electrophilic Iodination of 1,2-Methylenedioxybenzene

Introduction

1,2-Methylenedioxybenzene, also known as 1,3-benzodioxole, is a crucial aromatic scaffold found in numerous natural products and synthetic compounds of significant biological importance. The introduction of an iodine atom onto this ring system via electrophilic iodination yields versatile intermediates, primarily 4-iodo-1,2-methylenedioxybenzene. The carbon-iodine bond's unique reactivity makes these iodoarenes invaluable in modern synthetic chemistry, particularly for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1]

This guide provides a comprehensive overview of the core mechanism, regioselectivity, and synthetic protocols associated with the electrophilic iodination of 1,2-methylenedioxybenzene, tailored for researchers and professionals in drug development and chemical synthesis.

Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The primary pathway for the iodination of 1,2-methylenedioxybenzene is the Electrophilic Aromatic Substitution (SEAr) mechanism.[1] Unlike more reactive halogens, elemental iodine (I₂) is generally not electrophilic enough to react directly with aromatic compounds.[1][2] Therefore, an activation method is required to generate a more potent electrophilic iodine species, commonly denoted as "I⁺".[1][3]

The SEAr mechanism proceeds through three fundamental steps:

-

Generation of the Iodine Electrophile : A potent electrophilic iodine species (I⁺) is generated from a less reactive precursor.

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the 1,2-methylenedioxybenzene ring attacks the iodine electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This is typically the rate-determining step of the reaction.[1][3]

-

Deprotonation and Aromaticity Restoration : A weak base removes a proton from the carbon atom bearing the iodine, restoring the stable aromatic ring and yielding the final iodinated product.[1][4]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Regioselectivity

The substitution pattern in electrophilic aromatic substitution is governed by the nature of the substituent already present on the benzene ring.[5] The methylenedioxy group in 1,2-methylenedioxybenzene is an electron-donating group (EDG) due to the resonance effect (+R) of the two oxygen atoms, which donate their lone-pair electrons to the aromatic ring.

Electron-donating groups are known as "activating" groups because they increase the nucleophilicity of the aromatic ring, making the reaction faster compared to benzene.[5][6] They direct incoming electrophiles to the ortho and para positions.[6]

In the case of 1,2-methylenedioxybenzene, the positions ortho to the oxygen atoms are positions 3 and 6, while the positions meta are 4 and 5. However, due to the fused ring structure, the key positions for substitution are 4 and 5. The stability of the intermediate σ-complex determines the outcome:

-

Attack at Position 4 (or 5) : When the electrophile attacks at the 4-position, the resulting positive charge can be delocalized across the ring and, crucially, onto the adjacent oxygen atom. This additional resonance structure provides significant stabilization to the intermediate.

-

Attack at Position 3 (or 6) : Attack at the 3-position results in a σ-complex where the positive charge cannot be directly delocalized onto an oxygen atom through resonance. This intermediate is less stable.

Consequently, electrophilic substitution occurs almost exclusively at the 4-position (which is equivalent to the 5-position), leading to the formation of 4-iodo-1,2-methylenedioxybenzene.

Caption: Resonance stabilization of the sigma complex.

Generation of Iodine Electrophiles

Several reagent systems have been developed to generate a sufficiently powerful iodine electrophile for the iodination of aromatic rings.

-

Iodine with an Oxidizing Agent : This is a classic method where molecular iodine (I₂) is activated by a strong oxidizing agent.

-

Nitric Acid (HNO₃) : Oxidizes I₂ to generate a potent electrophile, likely an iodine nitrate species.[7]

-

Iodic Acid (HIO₃) / Sulfuric Acid (H₂SO₄) : A powerful reagent system where the iodinating agent is proposed to be the triiodine cation (I₃⁺) or protonated iodic acid.[7][8]

-

Hydrogen Peroxide (H₂O₂) : A greener oxidant that can be used, often under solvent-free conditions, to facilitate the electrophilic iodination.[9]

-

-

N-Iodosuccinimide (NIS) : NIS is a mild and highly effective source of electrophilic iodine.[10] It is often used with a catalytic amount of a strong protic acid, such as trifluoroacetic acid (TFA) or H₂SO₄.[1][11] The acid protonates the succinimide carbonyl group, increasing the electrophilicity of the iodine atom.

-

Other Reagents : Other systems include iodine monochloride (ICl), mixtures of iodine and potassium iodate in sulfuric acid, and electrochemical methods that generate I⁺ in situ.[7][12]

Experimental Protocols

The following protocols are representative methods for the electrophilic iodination of 1,2-methylenedioxybenzene.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is adapted from a procedure for the synthesis of 5-iodo-1,3-benzodioxole (an alternative name for 4-iodo-1,2-methylenedioxybenzene).[13]

Materials:

-

1,2-Methylenedioxybenzene (1,3-benzodioxole)

-

N-Iodosuccinimide (NIS)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate solution

-

Chloroform (or other suitable organic solvent like ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon), charge a flask with 1,2-methylenedioxybenzene (1.0 eq) and acetic acid.

-

Add N-iodosuccinimide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.[13]

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Add an aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by chloroform for extraction.

-

Separate the organic layer. Extract the aqueous layer again with chloroform.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford pure 4-iodo-1,2-methylenedioxybenzene.[13]

Caption: Experimental workflow for iodination using NIS.

Protocol 2: Iodination using Iodic Acid and Sulfuric Acid

This is a general and powerful method for iodinating various arenes, including deactivated ones.[8]

Materials:

-

1,2-Methylenedioxybenzene

-

Iodic Acid (HIO₃)

-

Acetic Acid (glacial)

-

Acetic Anhydride (Ac₂O)

-

Sulfuric Acid (concentrated, 95-98%)

-

Sodium sulfite (Na₂SO₃)

-

Ice-water

-

Chloroform (or other suitable organic solvent)

Procedure:

-

In a flask cooled in an ice bath (5 °C), suspend iodic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Add 1,2-methylenedioxybenzene (1.0 eq) to the cooled suspension with stirring.

-

Slowly add concentrated sulfuric acid dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture in the ice-water bath for 1 hour, then for 1 hour at room temperature, and finally for 2 hours at 45-50 °C. For optimal yield, the mixture can be left to stir overnight at room temperature.[8]

-

Carefully pour the final reaction mixture into a beaker containing ice-water with dissolved sodium sulfite to reduce any excess oxidant.

-

Extract the product from the aqueous mixture with chloroform (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The residue can be further purified by vacuum distillation or column chromatography.[8]

Quantitative Data

The efficiency of the electrophilic iodination of 1,2-methylenedioxybenzene and related activated arenes is generally high, as summarized in the table below.

| Substrate | Iodinating Reagent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,2-Methylenedioxybenzene | N-Iodosuccinimide / Acetic Acid | Room Temp. | 65 | 83 | [13] |

| 1,2-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45 | 0.5 | 95 | [9] |

| 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45 | 1.5 | 96 | [9] |

| Anisole | N-Iodosuccinimide / TFA (cat.) | Room Temp. | 0.25-0.5 | >95 (conv.) | [1] |

Table 1: Summary of quantitative data for the iodination of 1,2-methylenedioxybenzene and analogous compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. idc-online.com [idc-online.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. youtube.com [youtube.com]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Iodination - Common Conditions [commonorganicchemistry.com]

- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 12. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-IODO-3,4-METHYLENEDIOXYBENZENE | 5876-51-7 [chemicalbook.com]

The Ascendancy of Iodinated Benzodioxole Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodinated benzodioxole core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these derivatives. It meticulously details experimental protocols for their synthesis and summarizes key quantitative data on their biological activities. Furthermore, this document elucidates the intricate signaling pathways through which these compounds exert their effects, offering a valuable resource for the design and development of novel therapeutics.

A Historical Voyage: The Emergence of Iodinated Benzodioxoles

The journey of iodinated benzodioxole derivatives is intrinsically linked to the broader history of organic chemistry and the discovery of its fundamental components. While a definitive date for the first synthesis of an iodinated benzodioxole remains elusive in early literature, its conceptualization can be traced back to the 19th century with the discovery of iodine and the characterization of benzodioxole precursors like safrole.

French chemist Édouard Saint-Èvre first determined the empirical formula of safrole in 1844, a key natural benzodioxole derivative.[1] Later, in 1869, Édouard Grimaux and J. Ruotte investigated safrole's reactivity, noting its reaction with bromine, which suggested the presence of an allyl group and opened the door for functionalization of the benzodioxole ring system.[1] The early 20th century saw the first synthesis of acyclic and carbocyclic therapeutic chemicals, setting the stage for the systematic development of synthetic medicinal compounds.

While early work focused on other halogens, the unique properties of iodine, with its potential for forming stable derivatives and its utility in medical applications since its discovery in 1811, inevitably led to its incorporation into the benzodioxole framework. Though a specific timeline is not well-documented, publications from the mid-20th century, such as those describing the synthesis of various substituted 1,3-benzodioxoles, indicate that the exploration of halogenated derivatives, including iodinated ones, was well underway by that period. The development of synthetic methods for 1-iodo-3,4-methylenedioxybenzene from 1,3-benzodioxole marks a significant point in the specific synthesis of these iodinated compounds.[2]

Synthetic Methodologies: Crafting the Iodinated Benzodioxole Core

The synthesis of iodinated benzodioxole derivatives has evolved significantly, driven by the need for efficient and selective methods to introduce iodine into the aromatic ring. Early approaches often relied on direct iodination of the benzodioxole scaffold, while contemporary methods employ more sophisticated cross-coupling strategies.

Electrophilic Iodination

Direct electrophilic iodination of the electron-rich benzodioxole ring is a common and straightforward approach. Various iodinating reagents and conditions have been employed.

Experimental Protocol: Iodination of 1,3-Benzodioxole

-

Materials: 1,3-Benzodioxole, Iodine, Oxidizing agent (e.g., periodic acid, nitric acid), Solvent (e.g., acetic acid, dichloromethane).

-

Procedure: To a solution of 1,3-benzodioxole in the chosen solvent, iodine and an oxidizing agent are added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, washed, and purified by crystallization or column chromatography.

Sandmeyer-type Reactions

For regioselective iodination, the Sandmeyer reaction and its variations are invaluable. This method involves the diazotization of an amino-substituted benzodioxole followed by treatment with an iodide salt.

Experimental Protocol: Synthesis of 5-Iodo-1,3-benzodioxole from 5-Amino-1,3-benzodioxole

-

Step 1: Diazotization: 5-Amino-1,3-benzodioxole is dissolved in an acidic solution (e.g., aqueous HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Step 2: Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. The mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with iodine. The product is then isolated and purified.

Modern Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including iodinated benzodioxoles. These methods offer high efficiency and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling for Aryl-Iodobenzodioxole Synthesis

-

Materials: A boronic acid or ester derivative of benzodioxole, an aryl iodide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure: The benzodioxole boronic acid/ester, aryl iodide, palladium catalyst, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. The product is then isolated through extraction and purified by chromatography.

Biological Activities and Therapeutic Potential

Iodinated benzodioxole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of iodinated benzodioxole derivatives against a range of cancer cell lines. Their mechanisms of action are often multi-faceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Neuroprotective and Neuromodulatory Effects

The benzodioxole scaffold is also a key feature in compounds with significant neurological activity. Iodinated derivatives have been investigated for their potential to modulate neurotransmitter receptors and protect against neuronal damage.

| Compound Class | Biological Activity | Target Cancer Cell Lines | IC50 Values (µM) | Reference |

| Iodinated Benzodioxole Amides | Anticancer | Hep3B (Liver), HeLa (Cervical), Caco-2 (Colorectal) | Potent activity reported, specific IC50 values vary with substitution | [3] |

| Benzo[b]furan derivatives | Anticancer | MCF-7, MDA MB-231 (Breast) | 0.051 - 0.057 | [4] |

| Iodinated Benzodioxole Conjugates | Anticancer | Leukemia and solid tumor cell lines | Varies with conjugate structure | [5] |

Table 1: Summary of Anticancer Activities of Benzodioxole Derivatives.

Elucidating the Molecular Mechanisms: Signaling Pathways

A deep understanding of the molecular signaling pathways modulated by iodinated benzodioxole derivatives is crucial for rational drug design and optimization.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several benzodioxole derivatives have been shown to inhibit this pathway, leading to cancer cell death.

Figure 1: The PI3K/Akt/mTOR signaling pathway and its inhibition by iodinated benzodioxole derivatives.

Modulation of AMPA Receptors in the Central Nervous System

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their dysfunction is implicated in various neurological and psychiatric disorders. Certain benzodioxole derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing their function.

Figure 2: Positive allosteric modulation of AMPA receptors by iodinated benzodioxole derivatives.

Conclusion and Future Directions

The field of iodinated benzodioxole derivatives continues to be a fertile ground for discovery in medicinal chemistry. The historical evolution of their synthesis has paved the way for the creation of a diverse chemical space with profound biological implications. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways in cancer and neurological disorders, underscores their therapeutic potential. Future research should focus on the development of more selective and potent derivatives, leveraging structure-activity relationship studies and computational modeling. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of these compounds into novel therapies for a range of human diseases. The comprehensive data and protocols presented in this guide aim to serve as a foundational resource to propel these future endeavors.

References

- 1. Safrole - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. staff-beta.najah.edu [staff-beta.najah.edu]

- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Iodo-3,4-methylenedioxybenzene (also known as 5-iodo-1,3-benzodioxole) in organic solvents. This compound is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.

Core Concepts: Solubility of Aryl Halides

The solubility of a solid organic compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. As an aryl iodide with a methylenedioxy group, this compound possesses both a degree of polarity due to the oxygen atoms and the carbon-iodine bond, as well as nonpolar character from the benzene ring. Its solubility will therefore be dependent on the specific nature of the organic solvent.

Quantitative Solubility Data

Exhaustive searches of available chemical literature and databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information has been reported. The following table summarizes the available data.

| Solvent | Chemical Formula | Polarity | Solubility |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

This table will be updated as more quantitative data becomes available.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. Below is a detailed, generalized protocol that can be adapted for the quantitative determination of this compound solubility.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, chloroform, etc.)

-

Analytical balance

-

Scintillation vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a suitable analytical technique. For chromophoric compounds like this compound, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Determine the concentration of the dissolved compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Methodological & Application

The Versatility of 1-Iodo-3,4-methylenedioxybenzene in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is a versatile iodinated benzodioxole derivative that serves as a crucial building block in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of the methylenedioxyphenyl moiety, a common pharmacophore found in numerous biologically active compounds, including antiviral and antitumor agents, as well as isoquinoline alkaloids.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Synthesis of this compound

A common method for the preparation of this compound involves the direct iodination of 1,3-benzodioxole.

Experimental Protocol: Iodination of 1,3-Benzodioxole [4][5]

To a 1 L flask under an argon atmosphere, N-iodosuccinimide (14.8 g, 66.0 mmol), 1,3-benzodioxole (6.31 mL, 55.0 mmol), and acetic acid (470 mL) are added. The reaction mixture is stirred at room temperature for 65 hours. Upon completion, the acetic acid is removed by distillation under reduced pressure. The residue is then neutralized with a saturated aqueous sodium bicarbonate solution. Subsequently, aqueous sodium thiosulfate and chloroform are added to the reaction mixture to separate the organic layer. The aqueous layer is further extracted with chloroform. All organic layers are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound (11.3 g, 45.7 mmol, 83% yield) as a colorless liquid.[4][5]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of arylboronic acids to synthesize 5-aryl-1,3-benzodioxole derivatives.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative [6]